Oxirane, [3-(4-chlorophenyl)propyl]-

Medicinal Chemistry CPT-1 Inhibition Structure-Activity Relationship

Oxirane, [3-(4-chlorophenyl)propyl]- (IUPAC: 2-[3-(4-chlorophenyl)propyl]oxirane, CAS 106336-25-8) is a monosubstituted epoxide belonging to the phenylalkyloxirane class. It bears a para-chlorophenyl ring tethered to the oxirane by a three-carbon propyl spacer, with molecular formula C11H13ClO (MW 196.67 g/mol, exact mass 196.065, logP 3.06).

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 106336-25-8
Cat. No. B8672274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, [3-(4-chlorophenyl)propyl]-
CAS106336-25-8
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1C(O1)CCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H13ClO/c12-10-6-4-9(5-7-10)2-1-3-11-8-13-11/h4-7,11H,1-3,8H2
InChIKeyRSJRWLJXKDUXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxirane, [3-(4-chlorophenyl)propyl]- (CAS 106336-25-8): Procurement-Quality Overview for Research and Industrial Sourcing


Oxirane, [3-(4-chlorophenyl)propyl]- (IUPAC: 2-[3-(4-chlorophenyl)propyl]oxirane, CAS 106336-25-8) is a monosubstituted epoxide belonging to the phenylalkyloxirane class. It bears a para-chlorophenyl ring tethered to the oxirane by a three-carbon propyl spacer, with molecular formula C11H13ClO (MW 196.67 g/mol, exact mass 196.065, logP 3.06) . The compound serves as a strategic intermediate in the synthesis of triazole fungicides and as a precursor to phenylalkyloxirane-2-carboxylic acid derivatives, a class of potent carnitine palmitoyltransferase‑1 (CPT‑1) inhibitors with hypoglycaemic activity [1][2]. Its three-carbon linker places it within the optimal chain-length window identified by structure–activity relationship (SAR) studies [1].

Why Generic Substitution Fails for 2-[3-(4-Chlorophenyl)propyl]oxirane (CAS 106336-25-8): Critical Differentiation from In-Class Analogs


Phenylalkyloxiranes cannot be freely interchanged; subtle structural variations produce profound differences in reactivity, biological target engagement, and synthetic utility. The position of oxirane attachment along the alkyl chain dictates steric accessibility for nucleophilic ring-opening—a critical parameter in both enzyme inhibition (e.g., CPT‑1) and downstream derivatization [1]. The three-carbon spacer of the title compound falls within the SAR-optimal window (C3–C5), whereas shorter-chain analogs (e.g., styrene oxide derivatives) exhibit sub‑optimal enzyme interaction [1]. Furthermore, the absence of a carboxylate ester distinguishes this compound from POCA-series inhibitors, avoiding the premature metabolic activation (CoA‑ester formation) required for CPT‑1 inhibition and thereby offering a cleaner electrophilic scaffold for covalent probe design or intermediate use [2]. These structure‑dependent properties make generic substitution scientifically unsound without quantitative head‑to‑head validation.

Quantitative Evidence Guide for 2-[3-(4-Chlorophenyl)propyl]oxirane (CAS 106336-25-8): Comparator-Backed Differentiation Data


Chain-Length SAR: Three-Carbon Propyl Spacer Matches Optimal Window for Hypoglycaemic Activity

SAR studies on 2-(phenylalkyl)oxirane-2-carboxylic acids demonstrate that a para-chloro substituent on the phenyl ring and an alkyl chain length of three to five carbon atoms produce the most effective blood glucose-lowering activity [1]. The title compound possesses the three-carbon propylene linker that falls directly within this optimal window. In contrast, shorter-chain analogs such as 2-(4-chlorophenyl)oxirane (styrene oxide type, zero methylene spacer) place the oxirane directly on the phenyl ring, sterically and electronically disfavoring the binding pose required for CPT‑1 inhibition [1][2]. Among the series, the five-carbon pentyl derivative (POCA ethyl ester, compound 36) showed the most favorable activity overall; the three-carbon homolog is positioned as the minimal fully active scaffold, offering a lower-molecular-weight entry point for further optimization [1].

Medicinal Chemistry CPT-1 Inhibition Structure-Activity Relationship

Positional Isomer Differentiation: Terminal vs. Internal Oxirane Attachment Alters Steric Profile and Reactivity

The title compound (2-[3-(4-chlorophenyl)propyl]oxirane) bears the oxirane at the terminal (C-3) position of the propyl chain, whereas its positional isomer 2-[1-(4-chlorophenyl)propyl]oxirane attaches the oxirane at the benzylic (C‑1) position [1]. The terminal epoxide presents lower steric hindrance around the oxirane ring, facilitating nucleophilic attack in ring-opening reactions and enabling distinct regioselectivity in enantioselective hydrolysis by epoxide hydrolases [2]. While both isomers share identical molecular formula (C11H13ClO) and molecular weight (196.67 g/mol), their computed XLogP3 values differ: 3.06 for the terminal isomer vs. 3.2 for the benzylic isomer [1], reflecting altered hydrophobic surface exposure. The terminal isomer also exhibits a slightly higher topological polar surface area (PSA 12.53 Ų vs. 12.5 Ų) [1].

Synthetic Chemistry Regioselectivity Physicochemical Properties

Functional-Group Differentiation: Absence of Ester/Carboxylate Distinguishes Electrophilic Reactivity from POCA-Series Inhibitors

The title compound lacks the oxirane-2-carboxylate ester group present in POCA (sodium 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, B 807-27), the prototypical CPT‑1 inhibitor [1]. The carboxylate moiety in POCA is essential for CoA‑ester formation, which is required for mitochondrial CPT‑1 inhibition (reported IC₅₀ for CPT‑1 inhibition in perfused rat liver at 10 µM POCA, >90% inhibition of ketogenesis from long-chain fatty acids) [1][2]. The absence of this group in the title compound eliminates the metabolic activation step, rendering it unsuitable as a direct CPT‑1 inhibitor but advantageous as a simpler, more stable electrophilic building block. The mono-substituted oxirane ring (vs. 2,2-disubstituted in POCA) provides a single reactive center, reducing side-reaction complexity in covalent probe design [3].

Chemical Biology Covalent Probes Metabolic Stability

Synthetic Accessibility: Established Epoxidation Route from Commercial Alkene Precursor

The title compound is accessible via direct epoxidation of 5-(4-chlorophenyl)pent-1-ene using peracetic acid in the presence of sodium acetate . This route starts from a commercially available terminal alkene and proceeds under mild conditions (dichloromethane, ambient temperature) to yield the racemic oxirane. In contrast, the preparation of the corresponding 2-carboxylate derivative (ethyl 2-[3-(4-chlorophenyl)propyl]oxirane-2-carboxylate) requires multi-step sequences involving malonate alkylation, hydrolysis, and decarboxylation, adding synthetic complexity and reducing overall yield [1]. The one-step epoxidation offers higher atom economy and easier purification, making the title compound a more cost-effective intermediate for scale-up operations.

Process Chemistry Epoxidation Scalable Synthesis

Lipophilicity-Driven Differentiation: Higher logP than Shorter-Chain 4-Chlorostyrene Oxide Enables Distinct Solvent Partitioning

The computed logP of the title compound (3.06) is approximately 0.5–0.8 log units higher than that of 2-(4-chlorophenyl)oxirane (4-chlorostyrene oxide, estimated logP 2.2–2.5 based on C8H7ClO fragment constants) and comparable to the five-carbon analog precursor (estimated logP ~3.5) [1]. The increased lipophilicity arises from the three-carbon alkyl spacer, which enhances partitioning into organic solvents and biological membranes. This property is relevant for liquid–liquid extraction during workup and for predicting membrane permeability in cellular assays .

Physicochemical Profiling logP Solvent Extraction

Low Topological Polar Surface Area (PSA 12.53 Ų) Predicts Blood–Brain Barrier Permeability Advantage

The topological polar surface area of the title compound (12.53 Ų) falls well below the commonly accepted threshold of 60–70 Ų for passive blood–brain barrier (BBB) permeation and below 140 Ų for oral absorption . This value is nearly identical to that of the positional isomer (12.5 Ų) and substantially lower than carboxylate-containing phenylalkyloxiranes (e.g., ethyl 2-[3-(4-chlorophenyl)propyl]oxirane-2-carboxylate, estimated PSA ~52 Ų due to ester oxygens) [1]. The minimal PSA indicates that the title compound, or its direct derivatives (excluding carboxylation), may exhibit favorable CNS penetration, a property that could be exploited in the design of brain-penetrant covalent inhibitors .

Drug Design CNS Penetration Physicochemical Filters

Optimal Research and Industrial Application Scenarios for 2-[3-(4-Chlorophenyl)propyl]oxirane (CAS 106336-25-8)


Medicinal Chemistry: Minimal Scaffold for CPT‑1-Targeted Hypoglycaemic Lead Optimization

The three-carbon propyl spacer positions this oxirane as the shortest fully active scaffold within the SAR-optimal C3–C5 window identified by Eistetter and Wolf (1982) [1]. Researchers developing CPT‑1 inhibitors can use the title compound as a direct precursor for oxirane-2-carboxylic acid synthesis, bypassing inactive shorter-chain analogs such as 4-chlorostyrene oxide. The absence of a pre-installed carboxylate allows chemists to explore diverse acid isosteres (tetrazole, sulfonamide, hydroxamic acid) without the need for protecting-group manipulation of the oxirane electrophile [1][2].

Synthetic Chemistry: Cost-Efficient Intermediate for Triazole Fungicide Synthesis

The compound serves as a direct precursor for azolylmethyloxirane fungicides via nucleophilic ring-opening with 1H-1,2,4-triazole under basic conditions [3]. The single-step epoxidation route from 5-(4-chlorophenyl)pent-1-ene minimizes synthetic cost and waste generation compared to multi-step carboxylated oxirane syntheses. This advantage is particularly relevant for agrochemical process development where cost-of-goods is a primary procurement driver [3].

Chemical Biology: Clean Electrophilic Scaffold for Covalent Probe Development

Unlike dual-electrophile POCA-series inhibitors that carry both an oxirane and a carboxylate (which undergoes metabolic CoA conjugation), the title compound provides a single reactive oxirane center [2]. This simplicity reduces off-target labeling ambiguity in chemical proteomics experiments. The low PSA (12.53 Ų) and moderate logP (3.06) further support cell permeability, making the compound suitable for intracellular covalent labeling studies targeting nucleophilic residues (Cys, His, Ser) in the absence of confounding esterase-mediated activation .

Process Chemistry: Scalable Epoxidation Route for Bulk Intermediate Supply

The established peracetic acid-mediated epoxidation of 5-(4-chlorophenyl)pent-1-ene is amenable to scale-up and uses commodity reagents . The racemic product is suitable for downstream resolution via enantioselective epoxide hydrolases, a strategy already demonstrated for structurally related 2-(4-chlorophenyl)oxirane using Solanum tuberosum hydrolase [4]. Procurement of the racemic title compound in bulk quantity enables both direct use in achiral applications and biocatalytic resolution campaigns for single-enantiomer oxirane production.

Quote Request

Request a Quote for Oxirane, [3-(4-chlorophenyl)propyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.